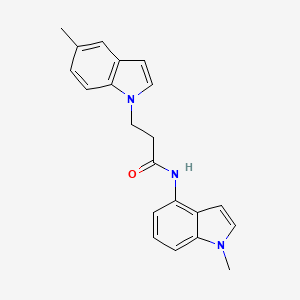

N-(1-methyl-1H-indol-4-yl)-3-(5-methyl-1H-indol-1-yl)propanamide

Description

N-(1-Methyl-1H-indol-4-yl)-3-(5-methyl-1H-indol-1-yl)propanamide is a synthetic indole-based propanamide derivative characterized by dual indole moieties with methyl substituents at the 1- and 5-positions of the respective rings. The compound’s propanamide backbone facilitates interactions with biological targets through hydrogen bonding and hydrophobic interactions, while the methyl groups may enhance metabolic stability and selectivity .

Properties

Molecular Formula |

C21H21N3O |

|---|---|

Molecular Weight |

331.4 g/mol |

IUPAC Name |

N-(1-methylindol-4-yl)-3-(5-methylindol-1-yl)propanamide |

InChI |

InChI=1S/C21H21N3O/c1-15-6-7-19-16(14-15)8-12-24(19)13-10-21(25)22-18-4-3-5-20-17(18)9-11-23(20)2/h3-9,11-12,14H,10,13H2,1-2H3,(H,22,25) |

InChI Key |

UMNBTGJGQOXJPP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C2)CCC(=O)NC3=C4C=CN(C4=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-indol-4-yl)-3-(5-methyl-1H-indol-1-yl)propanamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 1-methyl-1H-indole and 5-methyl-1H-indole.

Coupling Reaction: The two indole derivatives are coupled using a suitable linker, such as a propanamide group, under specific reaction conditions.

Reaction Conditions: The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-indol-4-yl)-3-(5-methyl-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced indole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(1-methyl-1H-indol-4-yl)-3-(5-methyl-1H-indol-1-yl)propanamide as an anticancer agent. The compound has been shown to inhibit the growth of various cancer cell lines, suggesting its role in cancer therapeutics.

Case Study: Anticancer Screening

A study published in Molecules evaluated derivatives of indole compounds, including N-(1-methyl-1H-indol-4-yl)-3-(5-methyl-1H-indol-1-yl)propanamide. It demonstrated potent growth inhibition against several cancer cell lines, indicating that structural modifications enhance anticancer activity .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.52 | Induces apoptosis |

| MCF-7 | 0.34 | Arrests cell cycle at G2/M phase |

| HT-29 | 0.86 | Inhibits tubulin polymerization |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that it disrupts bacterial cell membranes and inhibits key metabolic pathways.

Case Study: Antimicrobial Evaluation

In a study assessing various indole derivatives, N-(1-methyl-1H-indol-4-yl)-3-(5-methyl-1H-indol-1-yl)propanamide exhibited significant antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 22 |

| Escherichia coli | 18 |

| Bacillus subtilis | 21 |

Neuroprotective Effects

Research indicates that this compound may provide neuroprotective benefits, particularly in models of neurodegenerative diseases such as Alzheimer's.

Case Study: Neuroprotection

An investigation into the neuroprotective effects of N-(1-methyl-1H-indol-4-yl)-3-(5-methyl-1H-indol-1-yl)propanamide showed that it significantly improved cognitive function and reduced markers of neuroinflammation in animal models .

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-indol-4-yl)-3-(5-methyl-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to modulation of biological processes. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Modifications

The compound’s unique differentiation lies in its dual methyl-substituted indole rings. Below is a comparative analysis with structurally related propanamide derivatives:

Functional Insights and Selectivity

- Substituent Impact : The target compound lacks electronegative groups (e.g., fluorine, chlorine) seen in analogs like , which may reduce off-target interactions but limit solubility. Methyl groups may improve lipophilicity, favoring blood-brain barrier penetration compared to polar sulfonamide derivatives .

- Enzyme Inhibition : Sulfonamide- and chlorobenzoyl-containing analogs () exhibit COX/LOX inhibition, while the target compound’s lack of these groups suggests divergent mechanisms, possibly kinase or GPCR modulation.

Research Findings and Pharmacological Implications

Target Hypotheses

- APOL1 Modulation: Fluorinated indole analogs () demonstrate APOL1 inhibition, but the target compound’s non-fluorinated structure may lack this activity.

Biological Activity

N-(1-methyl-1H-indol-4-yl)-3-(5-methyl-1H-indol-1-yl)propanamide is a compound belonging to the indole class of compounds, which are known for their diverse biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₅H₁₃N₃O

- Molecular Weight : 239.29 g/mol

- CAS Number : Not specified in the search results.

The indole moiety is significant in medicinal chemistry due to its ability to interact with various biological targets.

Antimicrobial Activity

Research has indicated that indole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to N-(1-methyl-1H-indol-4-yl)-3-(5-methyl-1H-indol-1-yl)propanamide have shown activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 75 µg/mL |

| Escherichia coli | 150 µg/mL |

| Pseudomonas aeruginosa | 9.375 µg/mL |

These findings suggest that the compound may possess potential as an antibacterial agent, particularly against resistant strains like MRSA .

Anti-inflammatory Activity

Indole derivatives are also recognized for their anti-inflammatory properties. A study focusing on the antagonism of human formyl peptide receptor 1 (FPR1) revealed that certain indole-based compounds can inhibit inflammatory responses by blocking receptor activation. This mechanism is crucial in diseases characterized by chronic inflammation .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of indole derivatives. The compound's ability to inhibit acetylcholinesterase (AChE) suggests a role in treating neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have demonstrated low inhibition of cytochrome P450 enzymes, indicating a favorable pharmacokinetic profile .

Receptor Interactions

The biological activity of N-(1-methyl-1H-indol-4-yl)-3-(5-methyl-1H-indol-1-yl)propanamide may be attributed to its interaction with various receptors:

- FPR1 Antagonism : The compound may inhibit FPR1, leading to reduced chemotaxis and inflammatory responses in neutrophils .

Enzyme Inhibition

The inhibition of AChE is a critical mechanism that underlies its neuroprotective effects. By preventing the breakdown of acetylcholine, the compound may enhance cholinergic signaling, which is beneficial in cognitive disorders .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of indole-based compounds:

- Antimicrobial Efficacy : A study demonstrated that bisindole compounds exhibited significant antibacterial activity against various strains, supporting the hypothesis that structural modifications can enhance efficacy .

- Neuroprotective Studies : Research on similar compounds indicated potential benefits in cognitive enhancement and neuroprotection through AChE inhibition, showcasing their relevance in treating Alzheimer's disease .

- Inflammation Models : In vitro studies showed that indole derivatives could modulate inflammatory pathways, providing insights into their therapeutic applications in chronic inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.